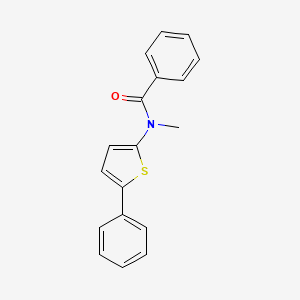
N-Methyl-N-(5-phenylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(5-phenylthiophen-2-yl)benzamide is an organic compound with the molecular formula C18H15NOS It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 5-phenylthiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-phenylthiophen-2-yl)benzamide typically involves the reaction of 5-phenylthiophene-2-carboxylic acid with N-methylbenzamide in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent such as dichloromethane at a temperature of around 50°C, and the mixture is stirred overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-phenylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Methyl-N-(5-phenylthiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-phenylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial virulence . The compound may also interact with enzymes or receptors in biological systems, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A derivative of benzamide with a methyl group on the nitrogen.
5-Phenylthiophene-2-carboxylic acid: A precursor in the synthesis of N-Methyl-N-(5-phenylthiophen-2-yl)benzamide.
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a benzamide moiety, which confer distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor sets it apart from simpler benzamide derivatives.
Properties
CAS No. |
62188-04-9 |
|---|---|
Molecular Formula |
C18H15NOS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-methyl-N-(5-phenylthiophen-2-yl)benzamide |
InChI |
InChI=1S/C18H15NOS/c1-19(18(20)15-10-6-3-7-11-15)17-13-12-16(21-17)14-8-4-2-5-9-14/h2-13H,1H3 |
InChI Key |
YXKUCIXJMDYYRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















